molecular formula C21H17N3O2S B2719849 N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide CAS No. 864858-98-0

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide

Cat. No.: B2719849
CAS No.: 864858-98-0
M. Wt: 375.45
InChI Key: KTDFDGMDLZVPLL-UHFFFAOYSA-N
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Description

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide is a fused heterocyclic compound featuring a thieno[2,3-c]pyridine core. The structure includes a 6-acetyl group, a 3-cyano substituent, and a naphthalene-2-carboxamide moiety attached to the thienopyridine scaffold. The naphthalene group contributes to increased lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13(25)24-9-8-17-18(11-22)21(27-19(17)12-24)23-20(26)16-7-6-14-4-2-3-5-15(14)10-16/h2-7,10H,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDFDGMDLZVPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyridine core.

    Introduction of the Acetyl and Cyano Groups: The acetyl and cyano groups are introduced through specific reactions, such as acetylation and cyanation, using reagents like acetic anhydride and cyanogen bromide.

    Coupling with Naphthalene-2-carboxamide: The final step involves coupling the thieno[2,3-c]pyridine core with naphthalene-2-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

BI78640: N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-fluorophenyl)acetamide

  • Key Differences: Substituent: The naphthalene-2-carboxamide group in the target compound is replaced with a 2-(4-fluorophenyl)acetamide moiety in BI78640. Molecular Weight: BI78640 has a lower molecular weight (357.40 g/mol) compared to the target compound (~386.46 g/mol, estimated), due to the smaller fluorophenyl group.

3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 5)

  • Core Structure: Features a thieno[2,3-b]pyridine core (vs. [2,3-c] in the target compound), altering the ring fusion position and electronic properties.
  • Substituents: Includes a 4-methoxyphenyl group and ethoxycarbonyl moiety, which may confer distinct solubility and metabolic stability profiles compared to the acetyl and cyano groups in the target compound .

Biological Activity

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide is a complex organic compound belonging to the class of thienopyridines. Its structure features a thieno[2,3-c]pyridine core with multiple functional groups, including an acetyl group and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains. The mechanisms of action may involve:

  • Disruption of bacterial cell wall synthesis
  • Inhibition of metabolic pathways

These mechanisms are common among compounds with similar structural features. For example, derivatives of thienopyridine have been noted for their antibacterial properties in previous research .

Anticancer Activity

Compounds with thienopyridine structures have also been associated with anticancer effects. Research suggests that this compound may act on specific molecular targets within cancer cells. Potential pathways include:

  • Induction of apoptosis
  • Cell cycle arrest

These activities are crucial for the development of new anticancer therapies. Similar compounds have demonstrated the ability to downregulate key proteins involved in cell cycle regulation and promote apoptosis in cancer cells .

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial efficacy of thienopyridine derivatives found that those with cyano and acetyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the role of these functional groups in increasing the compound's reactivity and biological effectiveness.
  • Anticancer Mechanisms : In vitro studies on related compounds demonstrated that they could induce G2-M phase cell cycle arrest in various cancer cell lines. This was associated with decreased levels of cyclin-dependent kinase 1 (Cdk1) and increased apoptosis markers such as cleaved caspases .

Data Tables

The following table summarizes the biological activities associated with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Acetylthieno[2,3-c]pyridineLacks cyano groupAntimicrobial properties
4-MethylbenzamideSimple amide structureModerate antibacterial activity
5-Cyano-2-thiophenecarboxamideContains cyano groupPotential antitumor activity

This table illustrates how variations in structure influence biological activity, emphasizing the unique properties of this compound due to its complex thienopyridine structure combined with multiple functional groups.

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